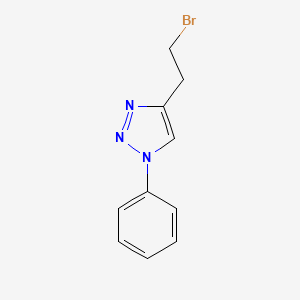

4-(2-Bromoethyl)-1-phenyl-1h-1,2,3-triazole

Description

Properties

Molecular Formula |

C10H10BrN3 |

|---|---|

Molecular Weight |

252.11 g/mol |

IUPAC Name |

4-(2-bromoethyl)-1-phenyltriazole |

InChI |

InChI=1S/C10H10BrN3/c11-7-6-9-8-14(13-12-9)10-4-2-1-3-5-10/h1-5,8H,6-7H2 |

InChI Key |

YORJKJLHCWVEPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)CCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)-1-phenyl-1h-1,2,3-triazole typically involves the reaction of 1-phenyl-1h-1,2,3-triazole with 2-bromoethanol under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction. The reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Bromoethyl)-1-phenyl-1h-1,2,3-triazole can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts and advanced purification techniques can further improve the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-1-phenyl-1h-1,2,3-triazole undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-(2-azidoethyl)-1-phenyl-1h-1,2,3-triazole, while oxidation with potassium permanganate can produce 4-(2-bromoethyl)-1-phenyl-1h-1,2,3-triazole oxide.

Scientific Research Applications

4-(2-Bromoethyl)-1-phenyl-1h-1,2,3-triazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-1-phenyl-1h-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The triazole ring may also interact with metal ions or other biomolecules, contributing to its overall biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(2-Bromoethyl)-1-phenyl-1H-1,2,3-triazole with structurally related triazole derivatives, focusing on substituent effects, reactivity, and biological activity.

Substituent Effects at Position 4

Key Observations:

- Reactivity: The bromoethyl group in the target compound is more reactive than aryl or alkyl substituents, enabling cross-coupling or substitution reactions .

- Biological Activity: Substituent size and electronics critically influence receptor binding. Bulky 4-n-propyl groups enhance GABA receptor affinity, while aldehydes (e.g., 2b) show enzyme inhibition via covalent interactions .

Tautomerism and Structural Effects

- 1H- vs. 2H-Triazoles: The target compound adopts the 1H-tautomer, which is less sterically hindered than 2H-analogs. For example, 2-phenyl-2H-triazole-4-carbaldehyde exhibits stronger α-glycosidase inhibition than 1H-analogs due to better enzyme active-site compatibility .

- Crystal Packing: Bromoethyl’s bulk and polarity may disrupt π-π stacking compared to planar aryl substituents, as seen in X-ray studies of 1-phenyltriazole derivatives .

Therapeutic Potential

- Antimicrobial Activity: Chlorophenyl and bromophenyl analogs exhibit antimicrobial properties, suggesting the bromoethyl group could enhance activity via alkylation of microbial proteins .

- Enzyme Inhibition: Aldehyde-containing triazoles inhibit α-glycosidase, while sulfated derivatives mimic steroidal systems in steroid sulfatase (STS) inhibition .

Q & A

Q. What are the standard synthetic routes for 4-(2-Bromoethyl)-1-phenyl-1H-1,2,3-triazole?

The compound is typically synthesized via Huisgen 1,3-dipolar cycloaddition ("click chemistry") between an azide and an alkyne, followed by bromination. For example:

- Step 1 : Prepare an organic azide (e.g., 3-bromophenyl azide) by reacting a primary amine with sodium nitrite and an azide source.

- Step 2 : React the azide with a terminal alkyne (e.g., propargyl alcohol) in the presence of a Cu(I) catalyst to form the triazole core .

- Step 3 : Introduce the bromoethyl group via nucleophilic substitution or bromination of a hydroxyl intermediate using reagents like PBr₃ or HBr . Yields depend on solvent polarity (e.g., DMF vs. ethanol) and catalyst concentration .

Q. How is the compound characterized to confirm its structure and purity?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and bromine integration .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 281.03) .

- X-ray Crystallography : For unambiguous structural determination; use SHELXL for refinement and WinGX/ORTEP for visualization .

Q. What are the recommended storage conditions for this compound?

Store in amber vials under inert gas (argon or nitrogen) at –20°C to prevent degradation via hydrolysis or photolytic debromination. Stability tests show >95% purity retention after 6 months under these conditions .

Q. What preliminary assays are used to evaluate its biological activity?

Initial screening often includes:

- Antimicrobial assays : Disk diffusion against S. aureus and E. coli (MIC values typically 8–32 µg/mL) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ ~15 µM in HeLa cells) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst screening : Replace CuSO₄/ascorbate with Cu(I)-stabilizing ligands (e.g., TBTA) to reduce side reactions .

- Solvent optimization : Use PEG-400/H₂O mixtures to enhance solubility and reduce bromine elimination .

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yield by 20% .

Q. How to resolve discrepancies between experimental and computational structural data?

- Cross-validation : Compare X-ray crystallographic data (e.g., bond lengths, torsion angles) with DFT-optimized geometries. Adjust refinement parameters in SHELXL (e.g., displacement ellipsoids) for better agreement .

- Hirshfeld surface analysis : Identify weak intermolecular interactions (e.g., C–H⋯Br) that may explain packing anomalies .

Q. What strategies are used to analyze structure-activity relationships (SAR) for bioactivity?

- Substituent variation : Replace the bromoethyl group with fluoroethyl or chloromethyl groups to assess halogen-dependent activity .

- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., VIM-2 metallo-β-lactamase) and correlate with IC₅₀ values .

Q. How to address contradictions in reported biological activity data?

- Assay standardization : Validate protocols using positive controls (e.g., ciprofloxacin for antimicrobial tests) .

- Metabolic stability testing : Assess compound degradation in liver microsomes to explain variability in in vivo vs. in vitro results .

Q. What advanced techniques are used to study its photostability?

- UV-vis spectroscopy : Monitor absorbance changes (λmax ~265 nm) under UV light exposure .

- HPLC-MS/MS : Identify degradation products (e.g., debrominated triazole derivatives) .

Q. How to design crystallographic experiments for polymorph screening?

- Solvent screening : Recrystallize from DMSO/water vs. acetonitrile to isolate polymorphs.

- Temperature-gradient methods : Use slow cooling (0.5°C/min) to favor single-crystal growth. Refinement with SHELXL-2018 can resolve disorder in the bromoethyl group .

Methodological Notes

- Crystallographic refinement : Always use SHELXL with the latest version (post-2015) for anisotropic displacement parameters and TWIN/BASF commands for twinned data .

- Data deposition : Submit structures to the Cambridge Structural Database (CSD) to enable cross-study comparisons (e.g., refcodes like GORBAT or KINNAZ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.